molecular formula C9H12N2O B1478845 (1-Aminoindolin-6-yl)methanol CAS No. 2097985-37-8

(1-Aminoindolin-6-yl)methanol

Cat. No. B1478845
CAS RN: 2097985-37-8
M. Wt: 164.2 g/mol
InChI Key: MEFBXBGLNXFLKF-UHFFFAOYSA-N
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Description

(1-Aminoindolin-6-yl)methanol, also known as 1-aminoindoline-6-methanol or AI6M, is a chemical compound with a wide range of applications in the scientific research field. AI6M is a derivative of the indole family, a group of compounds that are known for their biological activity. AI6M has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects, and its ability to be used in laboratory experiments.

Scientific Research Applications

Lipid Dynamics and Methanol's Impact

  • Methanol is commonly used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Research demonstrates methanol's significant impact on lipid dynamics, such as enhancing the mixing of isotopically distinct lipid vesicle populations and accelerating lipid transfer and flip-flop kinetics. This underscores methanol's influence on bilayer composition and its implications for biomembrane and proteolipid studies, highlighting the need for careful consideration of solvent effects in biomolecular research (Nguyen et al., 2019).

Novel Fluorophore for Biomedical Analysis

  • The compound 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range in aqueous media. Its high stability against light and heat, alongside minimal effects from pH changes, make it a valuable fluorescent labeling reagent for biomedical analysis. This research exemplifies the development of novel fluorophores for sensitive and robust detection in various analytical contexts (Hirano et al., 2004).

Electrochemical Utilization of Methanol for Synthesis

  • Methanol can be electrochemically activated to serve as a C1 source in the cyclization with 2-aminobenzamides, facilitating the synthesis of N-heterocycles such as 2,3-dihydroquinazolin-4(1H)-ones. This approach offers a metal-free, environmentally friendly route for generating a variety of N,N-disubstituted heterocycles, illustrating methanol's utility in sustainable synthetic methodologies (Liu et al., 2021).

Synthesis of Aminoindoles via Electrochemical Reduction

  • The electrochemical reduction of nitroindoles in aqueous methanol results in the synthesis of substituted aminoindoles, depending on various factors such as the nitroindole used, pH, and nucleophile presence. This method showcases an efficient route for generating aminoindole derivatives, important intermediates in pharmaceutical and material science research (Marcotte et al., 1998).

properties

IUPAC Name

(1-amino-2,3-dihydroindol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-11-4-3-8-2-1-7(6-12)5-9(8)11/h1-2,5,12H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFBXBGLNXFLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminoindolin-6-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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